4-(carboxymethoxy)phenylboronic acid CAS number 1072945-84-6
4-(carboxymethoxy)phenylboronic acid CAS number 1072945-84-6
The following technical guide is structured as a high-level whitepaper designed for researchers in medicinal chemistry, chemical biology, and materials science. It prioritizes mechanistic insight, reproducible protocols, and authoritative grounding.
Principles, Synthesis, and Applications in Drug Discovery & Bioconjugation
CAS Number: 1072945-84-6 Synonyms: 2-(4-Boronophenoxy)acetic acid; 4-Boronophenoxyacetic acid Molecular Formula: C₈H₉BO₅ Molecular Weight: 195.97 g/mol [1]
Executive Summary
4-(Carboxymethoxy)phenylboronic acid represents a critical class of bifunctional linkers utilized in the development of glucose-responsive materials, PROTACs (Proteolysis Targeting Chimeras), and targeted drug delivery systems. Its structural uniqueness lies in the coexistence of two distinct reactive handles:
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Phenylboronic Acid (PBA) Moiety: Acts as a reversible sensor for cis-1,2-diols (e.g., glucose, ribose) and a warhead for serine protease inhibition.
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Carboxymethoxy Tail: Provides a stable, sterically accessible carboxylic acid for bioconjugation via amide bond formation, allowing the PBA sensor to be tethered to polymers, proteins, or surfaces without compromising its Lewis acidity.
This guide details the physicochemical profile, validated synthesis routes, and application workflows for this compound, emphasizing its role in "smart" insulin delivery and supramolecular assembly.
Chemical Profile & Stability
Understanding the physicochemical behavior of CAS 1072945-84-6 is prerequisite to its successful application. The compound exists in equilibrium between its trigonal planar (boronic acid) and tetrahedral (boronate) forms, a property dictated by pH and pKa.
Table 1: Physicochemical Properties
| Property | Value / Description | Context for Application |
| Appearance | White to off-white powder | Visual purity check; yellowing indicates oxidation/dehydration. |
| Solubility | DMSO, Methanol, dilute aqueous base | Limited solubility in neutral water; requires pH adjustment or cosolvents. |
| pKa (Boronic Acid) | ~8.5 - 9.0 (Estimated) | Determines the pH threshold for diol binding (optimal binding occurs near pKa). |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Standard range for carboxylic acids; allows selective activation via EDC/NHS. |
| Stability | Hygroscopic; prone to dehydration | Store at -20°C under inert gas. Forms boroxines (anhydrides) upon heating. |
Expert Insight: The ether linkage at the para-position is electron-donating. This slightly increases the pKa of the boronic acid compared to a bare phenylboronic acid, potentially requiring a higher pH for optimal glucose binding unless an electron-withdrawing group is introduced elsewhere or the microenvironment is engineered (e.g., cationic polymers).
High-Fidelity Synthesis Protocol
While direct alkylation of 4-hydroxyphenylboronic acid is possible, it often suffers from side reactions involving the boronic acid group. A self-validating protection-deprotection strategy is recommended for high-purity applications.
Synthesis Workflow (DOT Diagram)
Figure 1: Step-wise synthesis pathway utilizing pinacol ester protection to prevent boronic acid polymerization during alkylation.
Detailed Methodology
Step 1: Alkylation
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Dissolve 4-hydroxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous Acetonitrile (ACN).
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Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir for 30 min to generate the phenoxide.
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Dropwise add Ethyl Bromoacetate (1.2 eq). Heat to reflux (80°C) for 4-6 hours.
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Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the starting phenol indicates completion.
Step 2: Hydrolysis
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Dissolve the intermediate ester in a 1:1 mixture of THF and Water.
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Add Lithium Hydroxide (LiOH, 3.0 eq). Stir at room temperature for 12 hours. Note: LiOH is preferred over NaOH to minimize harshness on the boronic acid.
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Workup: Evaporate THF. Acidify the aqueous layer carefully to pH ~3 using 1M HCl. The product will precipitate.
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Purification: Recrystallize from water/methanol or purify via reverse-phase chromatography (C18) if high purity (>98%) is required for biological assays.
Mechanistic Applications
Glucose & Diol Sensing Mechanism
The core utility of this compound is the reversible formation of cyclic boronate esters with cis-1,2-diols. This equilibrium is pH-dependent.
Figure 2: The equilibrium mechanism. Binding is favored in the tetrahedral anionic state, making pH control critical.
Bioconjugation Strategies
The carboxymethoxy group allows this molecule to serve as a "pendant" on polymer chains.
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Application: Creating glucose-responsive hydrogels.[2] When glucose binds to the boronic acid, the polymer becomes more hydrophilic (charged), causing swelling and releasing payload (e.g., insulin).
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Chemistry: Standard EDC/NHS coupling is effective.
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Caution: Avoid using excess base during conjugation, as it may promote boroxine formation or complexation with buffer components (e.g., Tris buffer contains diols and must be avoided).
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Experimental Protocols
Protocol A: Bioconjugation to an Amine-Functionalized Polymer
Objective: Attach CAS 1072945-84-6 to a poly-lysine or amine-dendrimer backbone.
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Activation:
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Dissolve 4-(carboxymethoxy)phenylboronic acid (10 mg, 50 µmol) in 1 mL dry DMSO.
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Add EDC[3]·HCl (1.2 eq) and NHS (1.2 eq). Stir for 30 mins at RT.
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Why: This forms the semi-stable NHS-ester.
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Conjugation:
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Dissolve the amine-bearing polymer in PBS (pH 7.4). Crucial: Ensure the buffer is free of Tris or Sorbitol.
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Add the activated NHS-ester solution dropwise to the polymer solution.
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Stir for 4-12 hours at 4°C.
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Purification:
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Dialyze against PBS (pH 7.4) using a membrane with appropriate Molecular Weight Cut-Off (MWCO) to remove unreacted boronic acid and urea byproducts.
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Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Use the compound as a building block to install the carboxymethoxy-phenyl motif onto an aryl halide.
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Reagents:
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Aryl Bromide (1.0 eq)[4]
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4-(Carboxymethoxy)phenylboronic acid (1.2 eq)
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Pd(dppf)Cl₂ (0.05 eq)
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K₂CO₃ (3.0 eq)
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Solvent System: 1,4-Dioxane : Water (4:1). Water is essential for the boronic acid activation.
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Procedure:
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Degas solvents with nitrogen for 15 mins.
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Combine reagents in a sealed vial under inert atmosphere.
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Heat to 90°C for 12 hours.
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Workup: Acidify to pH 3 (to protonate the carboxylic acid) before extracting with Ethyl Acetate.
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Safety & Handling (SDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6]
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Storage: Hygroscopic. Store at 2-8°C or -20°C. Keep container tightly closed to prevent hydrolysis of the boronic acid to the anhydride (boroxine).
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Incompatibility: Strong oxidizing agents. Avoid contact with cis-diol containing buffers (Tris, Sorbitol) during storage or use, as they will covalently bind to the reagent.
References
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Chemical Identity & Properties
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1072945-84-6. Retrieved from [Link]
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Glucose Sensing Applications
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Boronic Acid Synthesis & Protection
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Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
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Suzuki-Miyaura Coupling Methodology
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Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
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Sources
- 1. 1072945-84-6|2-(4-Boronophenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 2. dovepress.com [dovepress.com]
- 3. japsonline.com [japsonline.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
